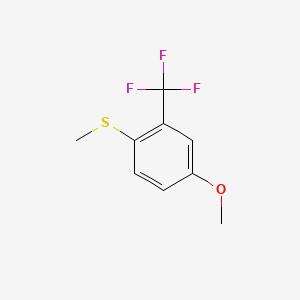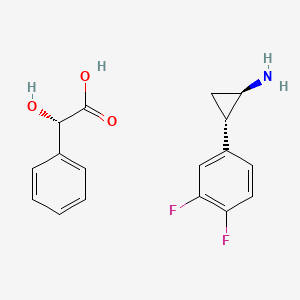
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid is a compound that consists of two distinct chemical entities The first part, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is a cyclopropane derivative with amine functionality, while the second part, (2S)-2-hydroxy-2-phenylacetic acid, is a hydroxy acid with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry.
The preparation of (2S)-2-hydroxy-2-phenylacetic acid can be achieved through various methods, including the oxidation of phenylacetic acid derivatives or the hydrolysis of corresponding esters. The reaction conditions often involve the use of oxidizing agents, acidic or basic conditions, and specific solvents.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in (2S)-2-hydroxy-2-phenylacetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The amine group in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be reduced to form primary amines or other derivatives.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S)-2-hydroxy-2-phenylacetic acid may yield phenylglyoxylic acid, while reduction of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may yield corresponding primary amines.
Aplicaciones Científicas De Investigación
Chemistry
These compounds are used as intermediates in organic synthesis, enabling the construction of more complex molecules. They are also studied for their reactivity and potential to form new chemical entities.
Biology
In biological research, these compounds may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive molecules.
Medicine
In medicinal chemistry, these compounds may be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, these compounds may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific molecular targets and pathways. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may interact with specific receptors or enzymes, leading to modulation of biological processes. Similarly, (2S)-2-hydroxy-2-phenylacetic acid may act as a precursor for the synthesis of bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives with different substituents.
- (2S)-2-hydroxy-2-phenylacetic acid can be compared with other hydroxy acids, such as glycolic acid or lactic acid.
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. For example, the presence of difluorophenyl and cyclopropane moieties in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may result in unique interactions with biological targets.
Propiedades
Fórmula molecular |
C17H17F2NO3 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m00/s1 |
Clave InChI |
GUESUQPLVFMJIT-XGHKJPITSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
SMILES canónico |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



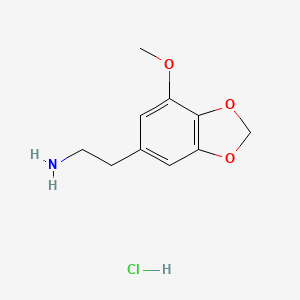
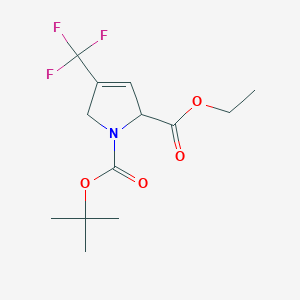
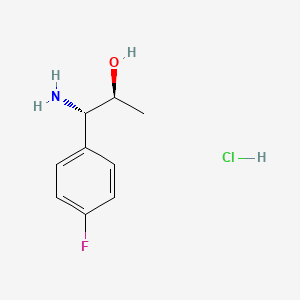

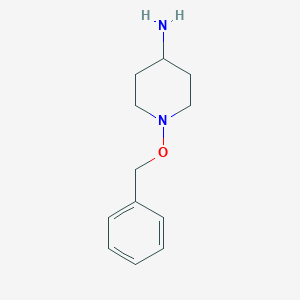

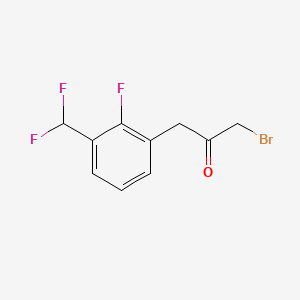
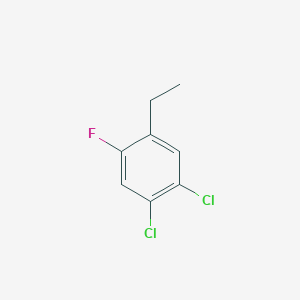
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
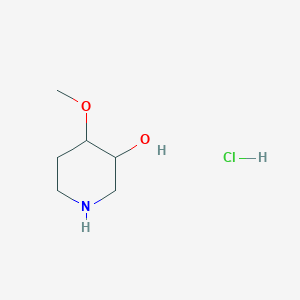

![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
